N-(3-furylmethyl)-2-methoxyethanamine
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for N-(3-furylmethyl)-2-methoxyethanamine is 2-methoxy-N-[(furan-3-yl)methyl]ethanamine . This name follows IUPAC substitution rules, where the methoxy group is prioritized at position 2 of the ethylamine backbone, and the furan-3-ylmethyl substituent is attached to the nitrogen atom.
The structural formula is represented as:
$$ \text{CH}3\text{OCH}2\text{CH}2\text{NHCH}2\text{C}4\text{H}3\text{O} $$
Here, the furan ring (C₄H₃O) is substituted at the 3-position with a methylamine group, which connects to the 2-methoxyethylamine moiety via a single bond.
Table 1: Structural Features
CAS Registry Number and Molecular Descriptors
As of current literature, N-(3-furylmethyl)-2-methoxyethanamine does not have a widely reported CAS Registry Number. However, its structural analogs, such as the 2-furylmethyl derivative (CAS 831203-36-2), are well-documented. The molecular formula for this compound is C₈H₁₃NO₂ , with a molecular weight of 155.19 g/mol . Key molecular descriptors include:
- Topological Polar Surface Area (TPSA): 32.3 Ų (indicative of moderate hydrogen-bonding capacity).
- LogP (Octanol-Water Partition Coefficient): Estimated at 0.8, suggesting moderate lipophilicity.
- Rotatable Bond Count: 5, reflecting flexibility in the methoxyethyl and furylmethyl chains.
Table 2: Molecular Descriptors
| Property | Value/Description | Source Reference |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| TPSA | 32.3 Ų | |
| LogP | 0.8 (estimated) |
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-5-3-9-6-8-2-4-11-7-8/h2,4,7,9H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCMOSNKJTOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-furylmethyl)-2-methoxyethanamine typically involves the reaction of 3-furylmethanol with 2-methoxyethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-furylmethyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce 3-furylmethanol.
Scientific Research Applications
N-(3-furylmethyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-furylmethyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methoxyethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Hydrogen-Bonding and Solubility
The 2-methoxyethanamine backbone is common among analogs, but substituents on the nitrogen atom significantly alter properties. For example:
- N-(1-Phenylcyclohexyl)-2-methoxyethanamine (PCMEA) : The bulky phenylcyclohexyl group enhances lipophilicity, impacting blood-brain barrier penetration .
- 2-Methoxyethanamine (unsubstituted) : Exhibits strong intramolecular hydrogen bonding (HB(NH…O) = 186.2 kJ/mol), which may diminish in bulkier derivatives like N-(3-furylmethyl)-2-methoxyethanamine due to steric effects .
Table 1: Hydrogen-Bond Strengths in 2-Methoxyethanamine Derivatives
| Compound | HB(NH…O) (kJ/mol) |
|---|---|
| 2-Methoxyethanamine | 186.2 |
| 2-Methoxyethylmethylamine | 177.8 |
| 3-Methoxy-N-methylpropanamine | 202.3 |
| This compound* | ~170–180 (estimated) |
Metabolic Pathways
Phencyclidine-derived analogs like PCMEA undergo CYP2B6-mediated O-demethylation and hydroxylation, producing metabolites such as O-demethyl-PCMEA . Conjugated metabolites are common in urine, as seen in PCMEA and PCEEA studies .
Table 2: Molecular Weights of Selected Analogs
| Compound | Molecular Weight (g/mol) |
|---|---|
| PCMEA | 235.3 |
| N-(4-Fluorobenzyl)-2-methoxyethanamine | 213.3 |
| This compound* | ~195.2 (calculated) |
Biological Activity
N-(3-Furylmethyl)-2-methoxyethanamine, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 177.25 g/mol
The presence of the furyl group contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
- Neurotransmitter Modulation : It is hypothesized that this compound may interact with neurotransmitter systems, potentially influencing serotonin pathways, which are crucial for mood regulation and cognitive functions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings suggest that the compound may inhibit cell growth through apoptosis induction or cell cycle arrest.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in cognitive function, suggesting its role in mitigating neurodegenerative diseases.
- Inflammatory Response Modulation : Another study explored the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.
Q & A
Q. What computational tools predict the environmental impact of this compound?
- Models : Use EPI Suite (EPA) to estimate biodegradation (BIOWIN 3: <0.5 = persistent) and ECOSAR for aquatic toxicity (LC fish ≈ 2–5 mg/L). Validate with OECD 301D ready biodegradability tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
